Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromophenyl group and a Boc-protected pyrrolidine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Boc Protection: The Boc (tert-butoxycarbonyl) protecting group is added to the nitrogen atom of the pyrrolidine ring using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine.
Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl compounds.
Scientific Research Applications
Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromophenyl group can interact with biological targets through halogen bonding, while the pyrrolidine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Trans-4-(4-chlorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
- Trans-4-(4-fluorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
- Trans-4-(4-methylphenyl)-1-Boc-pyrrolidine-3-carboxylic acid
Uniqueness
Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. The bromine atom can participate in halogen bonding and influence the compound’s behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
(3S,4R)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJJGPIDKFWKX-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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